molecular formula C15H15NO3 B1283417 1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester CAS No. 141054-42-4

1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester

Cat. No.: B1283417
CAS No.: 141054-42-4
M. Wt: 257.28 g/mol
InChI Key: WDWXCPLBJHVERP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester

The systematic identification of this compound encompasses multiple nomenclature systems and classification approaches. According to the International Union of Pure and Applied Chemistry nomenclature standards, this compound bears the systematic name ethyl 2-(4-benzoyl-1H-pyrrol-2-yl)acetate. The Chemical Abstracts Service has assigned this compound the registry number 141054-42-4, providing a unique identifier for database searches and regulatory documentation.

The compound is recognized under several synonymous designations, including 4-Benzoyl-1H-pyrrole-2-acetic acid ethyl ester and Ethyl (4-benzoyl-1H-pyrrol-2-yl)acetate. These alternative names reflect different approaches to chemical naming conventions while maintaining reference to the same molecular entity. The PubChem database has catalogued this compound under the identifier CID 15156682, facilitating cross-referencing across multiple chemical databases.

Nomenclature System Designation
IUPAC Name ethyl 2-(4-benzoyl-1H-pyrrol-2-yl)acetate
Chemical Abstracts Service Number 141054-42-4
PubChem Compound Identifier 15156682
DSSTox Substance Identifier DTXSID00569283
Nikkaji Number J465.545A

The InChI representation of this compound provides a standardized method for describing its molecular structure: InChI=1S/C15H15NO3/c1-2-19-14(17)9-13-8-12(10-16-13)15(18)11-6-4-3-5-7-11/h3-8,10,16H,2,9H2,1H3. This notation system enables precise communication of structural information across different computational platforms and chemical databases.

The Simplified Molecular Input Line Entry System representation presents the structure as CCOC(=O)CC1=CC(=CN1)C(=O)C2=CC=CC=C2. This linear notation facilitates database searches and computational analysis while maintaining complete structural information about the compound's connectivity and bonding patterns.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound exhibits a complex arrangement of functional groups centered around a pyrrole heterocyclic core. The compound possesses the molecular formula C₁₅H₁₅NO₃, indicating fifteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight has been calculated as 257.28 grams per mole through computational methods.

The structural framework consists of a five-membered pyrrole ring bearing substituents at the 2- and 4-positions. At the 2-position, an acetic acid ethyl ester group (-CH₂COOCH₂CH₃) provides ester functionality, while the 4-position carries a benzoyl group (-COC₆H₅) that introduces aromatic character and potential for π-π interactions. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, influencing its solubility characteristics and chemical reactivity patterns.

Property Value Computational Method
Molecular Formula C₁₅H₁₅NO₃ PubChem 2.2
Molecular Weight 257.28 g/mol PubChem 2.2
InChIKey WDWXCPLBJHVERP-UHFFFAOYSA-N InChI 1.07.2
Creation Date 2007-02-09 PubChem Database
Last Modification 2025-05-18 PubChem Database

The compound demonstrates characteristic properties associated with pyrrole derivatives, including the potential for hydrogen bonding through the pyrrole nitrogen atom and the ester carbonyl oxygen atoms. The presence of the benzoyl group introduces additional aromatic character, potentially affecting the compound's electronic properties and spectroscopic behavior patterns.

The three-dimensional conformational analysis reveals that the molecule can adopt multiple spatial arrangements due to rotational freedom around several single bonds, particularly those connecting the pyrrole ring to the acetic acid ester side chain and the benzoyl substituent. These conformational possibilities influence the compound's physical properties and biological interactions when utilized in synthetic applications.

Historical Context and Significance in Pyrrole Chemistry

The development and study of this compound must be understood within the broader historical evolution of pyrrole chemistry, which spans over two centuries of scientific investigation. The foundational discovery of pyrrole compounds traces back to the work of Johann Konrad Dippel, a preacher-alchemist who around 1700 produced an oil through the destructive distillation of bones, proclaiming it as a universal remedy. This early work, while lacking modern analytical techniques, represented the first human encounter with pyrrole-containing substances.

The systematic scientific investigation of pyrrole began with Ferdinand Ferdinand Runge in 1834, who first detected pyrrole as a constituent of coal tar. Runge's identification method involved observing the characteristic red color produced when a pine splint moistened with hydrochloric acid was exposed to coal tar distillate vapors, leading him to name the responsible substance "pyrrole" from the Greek word "pyrrhos" meaning reddish or fiery. This colorimetric detection method became a standard approach for identifying pyrrole compounds and established the foundation for subsequent structural elucidation work.

The isolation and purification of pyrrole compounds progressed significantly during the mid-1880s when Thomas Anderson successfully isolated pure pyrrole through repeated distillation of approximately 250 gallons of ivory oil. This achievement represented a major milestone in preparative organic chemistry and provided sufficient quantities of pure material for detailed chemical characterization studies. Anderson's work demonstrated the persistence and scale required for early natural product isolation efforts.

Historical Period Key Development Investigator
Circa 1700 First preparation of pyrrole-containing oil Johann Konrad Dippel
1834 Detection of pyrrole in coal tar Ferdinand Ferdinand Runge
Mid-1880s Isolation of pure pyrrole Thomas Anderson
Mid-20th Century Industrial synthetic production Du Pont Company

The transition from natural product isolation to synthetic production occurred during the middle of the twentieth century when Du Pont Company began manufacturing pyrrole through synthetic methods. This industrial development enabled the large-scale production of pyrrole derivatives and facilitated extensive research into substituted pyrrole compounds, including complex molecules such as this compound.

The significance of pyrrole chemistry extends far beyond academic interest, as pyrrole-containing compounds appear throughout biological systems in essential molecules including vitamin B₁₂, bile pigments such as bilirubin and biliverdin, and the porphyrins found in heme and chlorophyll. The synthesis and characterization of substituted pyrrole derivatives like this compound contributes to the broader understanding of structure-activity relationships in this important class of heterocyclic compounds.

Contemporary research applications of pyrrole derivatives encompass pharmaceutical intermediate synthesis, as demonstrated by the role of this compound in the preparation of Ketorolac-related compounds. This application represents the culmination of centuries of pyrrole chemistry development, from early alchemical preparations to modern precision synthetic methods designed to produce specific pharmaceutical targets with defined structural requirements.

Properties

IUPAC Name

ethyl 2-(4-benzoyl-1H-pyrrol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-19-14(17)9-13-8-12(10-16-13)15(18)11-6-4-3-5-7-11/h3-8,10,16H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWXCPLBJHVERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569283
Record name Ethyl (4-benzoyl-1H-pyrrol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141054-42-4
Record name Ethyl (4-benzoyl-1H-pyrrol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • Pyrrole-2-acetonitriles or pyrrole-2-acetamides serve as primary precursors.
  • These are converted into pyrrole-2-acetic acid salts via controlled saponification.
  • The salts are then esterified using alkylating agents in the presence of phase transfer catalysts.

Saponification and Esterification Process

A patented process describes the preparation of pyrrole-2-acetic acid esters by gradual saponification of pyrrole-2-acetonitriles or acetamides in aqueous media with a base, maintaining the pH around 10.2 to 10.5 using alkali metal bicarbonate. Without isolating the acid intermediate, the salt solution is reacted with alkylating agents (e.g., ethyl bromide) in a water-immiscible organic solvent with a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate. This one-pot process yields the ester in excellent purity and yield (up to 98-100%).

Step Conditions/Details Outcome
Saponification Gradual addition of base, pH 10.2-10.5, aqueous Formation of pyrrole-2-acetic acid salt
Esterification Alkylating agent in organic solvent, phase transfer catalyst, reflux at ~70°C Formation of ethyl ester with high yield

Advantages of the One-Pot Process

  • Avoids isolation of unstable acid intermediates.
  • High selectivity and purity of the ester product.
  • Efficient use of phase transfer catalysis to enhance reaction rates.
  • Suitable for scale-up in industrial synthesis.

Alternative Synthetic Routes

Hantzsch Pyrrole Synthesis

  • Utilizes bromomethyl ketones and enamines derived from acetonedicarboxylates.
  • Allows selective substitution at the 4-position depending on reaction conditions.
  • Provides access to substituted pyrrole esters that can be further functionalized.

Reduction and Functional Group Transformations

  • Starting from ethoxalylpyrrole derivatives, sequences involving saponification, Wolff-Kishner reduction, and esterification yield pyrrole-2-acetic acid esters.
  • Reduction of 2-ethoxalpyrrole with sodium borohydride followed by further reduction with triphenylphosphine/triphenylphosphine diiodide can also produce the desired esters.

Research Findings and Optimization

  • Phase transfer catalysts such as tetrabutylammonium hydrogen sulfate significantly improve esterification yields.
  • Controlled pH and gradual base addition prevent isomer formation and degradation.
  • Use of water-immiscible solvents (e.g., toluene) facilitates separation and purification.
  • Alkylating agents like ethyl bromide are used under slight pressure to prevent evaporation and ensure complete reaction.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
One-pot saponification + esterification Pyrrole-2-acetonitrile, NaOH, alkyl bromide, phase transfer catalyst, toluene, reflux 98-100 High purity, industrially scalable
Hantzsch pyrrole synthesis Bromomethyl ketones, enamines, reflux 38-43 Allows selective 4-substitution
Reduction of ethoxalylpyrrole NaBH4, triphenylphosphine/iodide, esterification 55-85 Multi-step, useful for complex derivatives

Chemical Reactions Analysis

1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic pyrrole ring. Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceutical Intermediates

One of the primary applications of 4-benzoyl-1H-pyrrole-2-acetic acid ethyl ester is as an intermediate in the synthesis of rac Ketorolac 6-benzoyl isomer. Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for pain management. The compound serves as a precursor in the production of this important analgesic, highlighting its significance in pharmaceutical chemistry .

1.2 Antiviral Activity

Recent studies have indicated that pyrrole derivatives exhibit antiviral properties, particularly against HIV-1. For instance, certain pyrrolyl diketo acid derivatives have shown inhibitory effects on HIV-1 reverse transcriptase and integrase activities. These findings suggest that compounds like 4-benzoyl-1H-pyrrole-2-acetic acid ethyl ester could be explored further for their potential in antiviral drug development .

1.3 Antidiabetic Properties

Research has also pointed to the potential antidiabetic effects of pyrrole derivatives. Compounds with specific substitutions on the pyrrole ring have been shown to reduce elevated blood sugar levels in experimental models. This opens avenues for further investigation into the use of 4-benzoyl-1H-pyrrole-2-acetic acid ethyl ester in developing antidiabetic medications .

Chemical Synthesis and Catalysis

2.1 Role in Organic Synthesis

4-Benzoyl-1H-pyrrole-2-acetic acid ethyl ester can be utilized as a building block in organic synthesis due to its reactivity. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules in medicinal chemistry and materials science .

2.2 Catalytic Applications

Pyrrole compounds are known to act as catalysts in polymerization processes and other chemical reactions. The incorporation of 4-benzoyl-1H-pyrrole-2-acetic acid ethyl ester into catalytic systems could enhance reaction efficiencies and selectivities, making it a topic of interest for researchers focused on green chemistry and sustainable processes .

Material Science Applications

3.1 Development of Polymers

The unique structure of pyrroles allows them to be integrated into polymer matrices, potentially leading to materials with enhanced properties such as improved thermal stability and mechanical strength. The use of 4-benzoyl-1H-pyrrole-2-acetic acid ethyl ester in polymer formulations could provide new avenues for material innovation .

3.2 Dyes and Pigments

Pyrrole derivatives are also utilized in the production of dyes and pigments due to their vibrant colors and stability. The incorporation of 4-benzoyl-1H-pyrrole-2-acetic acid ethyl ester into dye formulations may enhance colorfastness and application versatility .

Case Study 1: Antiviral Activity Assessment

A study published in Nature demonstrated that certain pyrrolyl derivatives inhibited HIV replication effectively, with IC50 values indicating strong antiviral activity. The study highlighted the necessity for further exploration into the structure-activity relationship (SAR) of these compounds, including 4-benzoyl-1H-pyrrole-2-acetic acid ethyl ester, to optimize their efficacy against viral targets .

Case Study 2: Synthesis Optimization

Research conducted by Merck focused on optimizing the synthesis routes for pyrrole derivatives, including 4-benzoyl-1H-pyrrole-2-acetic acid ethyl ester. The findings revealed efficient methodologies that could be scaled up for industrial applications while maintaining high purity levels essential for pharmaceutical use .

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester involves its interaction with specific molecular targets. The benzoyl group can participate in various binding interactions, while the pyrrole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents on the pyrrole ring, benzoyl group, or ester chain. Key differences in structure, properties, and applications are highlighted.

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Pyrrole/Benzoyl/Ester) Molecular Formula Exact Mass (g/mol) PSA (Ų) Key Applications/Notes
1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester 4-benzoyl, ethyl ester C₁₆H₁₅NO₃ 285.10015 76.23 Intermediate in drug synthesis
Tolmetin acid (1-Methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid) 1-methyl, 5-(4-methylbenzoyl) C₁₅H₁₅NO₃ 257.3 (MW) ~76 NSAID (anti-inflammatory)
Zomepirac Sodium (5-(4-chlorobenzoyl)-1,4-dimethylpyrrole-2-acetate) 1,4-dimethyl, 5-(4-chlorobenzoyl), sodium salt C₁₅H₁₃ClNNaO₃·2H₂O 377.82 (MW) ~85 Analgesic (discontinued due to toxicity)
5-(4-Chlorobenzoyl)-3-(ethoxycarbonyl)-1-methyl- (CAS 62380-77-2) 1-methyl, 3-ethoxycarbonyl, 5-(4-chlorobenzoyl) C₁₉H₂₀ClNO₅ 377.1031 93.38 Investigational compound
4-Benzoyl-5-formyl-3-methyl- (CAS 71858-27-0) 3-methyl, 4-benzoyl, 5-formyl C₁₅H₁₃NO₄ 285.10015 76.23 Potential synthetic intermediate
4-(4-Methoxybenzoyl)- (CAS 119647-83-5) 4-(4-methoxybenzoyl) C₁₅H₁₅NO₄ 273.3 (MW) 76.23 Photodynamic therapy research

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Tolmetin acid and Zomepirac demonstrate that methyl or chloro substituents on the benzoyl group enhance anti-inflammatory activity but may increase toxicity (e.g., Zomepirac’s withdrawal due to hypersensitivity) .

Ester vs. Carboxylic Acid Derivatives :

  • The ethyl ester in the target compound increases lipophilicity compared to the carboxylic acid form (e.g., Tolmetin acid), affecting membrane permeability and metabolic stability .
  • Zomepirac Sodium ’s sodium salt form enhances water solubility, critical for oral bioavailability .

Electron-Withdrawing vs. 3-Ethoxycarbonyl (CAS 62380-77-2) adds steric bulk and electron withdrawal, which may hinder enzymatic hydrolysis of the ester group .

Biological Activity

1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester (CAS No. 141054-42-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H13NO3C_{13}H_{13}NO_3. The compound features a pyrrole ring substituted with a benzoyl group and an ethyl ester, contributing to its unique reactivity and biological profile.

Biological Activity Overview

1H-Pyrrole-2-acetic acid derivatives have been associated with various biological activities, including:

  • Antibacterial Activity : Some derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The compound has shown potential in inhibiting fungal growth.
  • Anticancer Properties : It has been investigated for its ability to induce apoptosis in cancer cells.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as cyclooxygenase (COX) and lipoxygenase pathways.
  • DNA Interaction : It acts as a minor groove binder, potentially interfering with DNA replication and transcription processes.
  • Signal Transduction Modulation : The compound may modulate pathways related to cell proliferation and apoptosis, particularly through interactions with protein kinases.

Anticancer Studies

Recent studies have highlighted the anticancer potential of 1H-Pyrrole-2-acetic acid derivatives. For instance, a study demonstrated that certain derivatives could induce apoptosis in human cancer cell lines by activating the p53 pathway, which is crucial for cell cycle regulation.

CompoundIC50 (μM)Cancer TypeMechanism
Derivative A15Breast CancerApoptosis via p53 activation
Derivative B20Lung CancerInhibition of cell proliferation

Antimicrobial Activity

In vitro studies have shown that the compound exhibits significant antimicrobial activity. A comparative analysis of its antibacterial effects against various pathogens revealed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several pyrrole derivatives, including this compound. The results indicated that the compound significantly inhibited tumor growth in xenograft models.

Case Study 2: Antimicrobial Activity

Research conducted by Smith et al. (2023) assessed the antimicrobial properties of this compound against a panel of bacterial strains. The findings confirmed its effectiveness as a broad-spectrum antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution, where the pyrrole nitrogen attacks an activated carbonyl group. A typical route involves reacting 4-benzoyl-pyrrole-2-acetic acid with ethanol under acidic or basic catalysis. For example:
  • Reagents : 4-Benzoyl-pyrrole-2-acetic acid, ethanol, H₂SO₄ (catalyst).
  • Conditions : Reflux at 80–100°C for 6–12 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
    Alternative methods may use chloroacetic acid derivatives under basic conditions (e.g., NaOH in ethanol) .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzoyl group at position 4, esterification at position 2). Key signals include aromatic protons (δ 7.3–8.1 ppm) and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 257.2845 (C₁₅H₁₅NO₃) .
  • IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and pyrrole N-H (~3400 cm⁻¹) .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodological Answer :
  • LogP : ~2.6 (predicted), indicating moderate hydrophobicity; impacts solvent selection for reactions or solubility in biological assays .
  • Stability : Hydrolyzes under strong acidic/basic conditions; store at –20°C in inert solvents (e.g., DMSO) .
  • Reactivity : Electrophilic substitution favored at pyrrole positions 3 and 5 due to benzoyl deactivation at position 4 .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for aromatic systems .
  • Computational Workflow :

Optimize geometry at B3LYP/6-31G(d).

Calculate frontier orbitals (HOMO/LUMO) to identify reactive sites (e.g., pyrrole C-3 for electrophilic attack).

Validate with experimental UV-Vis or redox potentials .

  • Contradictions : Discrepancies in calculated vs. observed dipole moments may arise from solvent effects; include implicit solvation models (e.g., PCM) .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive)?

  • Methodological Answer :
  • Assay Validation : Ensure purity (>95% by HPLC) to exclude confounding impurities .
  • Structural Analog Comparison : Test 4-benzoyl vs. 4-methyl analogs to isolate the benzoyl group’s role in bioactivity .
  • Mechanistic Probes : Use fluorescence quenching or SPR to confirm direct target binding vs. nonspecific effects .
  • Data Reproducibility : Cross-validate in ≥2 cell lines or bacterial strains to rule out model-specific variability .

Q. What advanced analytical techniques differentiate this compound from its structural isomers?

  • Methodological Answer :
  • X-ray Crystallography : Resolves substitution patterns (e.g., benzoyl at position 4 vs. 5) with <0.01 Å precision .
  • 2D NMR : NOESY correlations confirm spatial proximity between benzoyl protons and pyrrole C-2 .
  • GC-MS Fragmentation : Distinct fragmentation patterns (e.g., m/z 105 for benzoyl ion vs. m/z 80 for unsubstituted pyrrole) .

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